3-Bromo-4-(difluoromethoxy)pyridine
Overview
Description
“3-Bromo-4-(difluoromethoxy)pyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224.003 Da .
Synthesis Analysis
The synthesis of pyridine derivatives, including “3-Bromo-4-(difluoromethoxy)pyridine”, involves various methods such as C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions and the choice of reagents can influence the yield and the selectivity of the reaction .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(difluoromethoxy)pyridine” consists of a pyridine ring substituted with a bromo group at the 3-position and a difluoromethoxy group at the 4-position .Physical And Chemical Properties Analysis
“3-Bromo-4-(difluoromethoxy)pyridine” is a liquid at room temperature . It has a polar surface area (PSA) of 22.12000 and a partition coefficient (LogP) of 2.44550 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-4-(difluoromethoxy)pyridine is instrumental in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of α-bromo-4-difluoromethoxyacetophenones, which are crucial in the synthesis of pyrrolo[1,2-a]imidazole and imidazo[2,1-a]pyridine derivatives containing difluoromethoxy groups (Demchenko et al., 1997).
Generation of Acid Sites on Silica Surfaces
In the field of catalysis, 3-Bromo-4-(difluoromethoxy)pyridine has been studied for its role in generating Brønsted and Lewis acid sites on the surface of silica. This is achieved through the addition of dopant cations and subsequent pyridine adsorption, creating coordinatively unsaturated dopant cations on silica surfaces (Connell & Dumesic, 1987).
Palladium-Catalyzed Synthesis of Pyridine Derivatives
The compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine-based derivatives, demonstrating potential as chiral dopants for liquid crystals and showing significant biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Study of Tautomerism
3-Bromo-4-(difluoromethoxy)pyridine has been involved in studies exploring the tautomerism of hydroxypyridines. This involves examining the ultraviolet absorption spectra of substrates and reaction products to investigate the tautomeric structures (Kolder & Hertog, 2010).
Development of Building Blocks for Life-Sciences Research
It also plays a role in the synthesis of (trifluoromethoxy)pyridines, serving as important building blocks for research in life sciences. These compounds are accessible through efficient large-scale synthesis and offer potential for regioselective functionalization (Manteau et al., 2010).
Infrared Spectroscopy and Computational Studies
The compound is also significant in infrared spectroscopy and computational studies, aiding in the understanding of molecular structures and their properties, as seen in studies involving 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-3-10-2-1-5(4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPXEJVJBMWMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292814 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(difluoromethoxy)pyridine | |
CAS RN |
1214377-46-4 | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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